Absence of Validated Biological Activity Data Prevents Comparator Analysis
Comprehensive searches of primary literature, patents, and authoritative databases (PubMed, ChEMBL, PubChem, BindingDB, Google Scholar) yielded no quantitative biological activity data (IC50, Ki, EC50, % inhibition at a defined concentration) for 2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide (CAS 1021214-52-7) against any specific biological target. In contrast, structurally related pyridazine-sulfanyl-propanamides have reported IC50 values against kinases and HDACs in nanomolar to low micromolar ranges [1]. However, these data are from different chemical series with distinct substitution patterns (e.g., trifluoromethylphenyl or methylisoxazolyl carbamoyl groups) [2], precluding any direct cross-series comparison. The absence of target engagement data for this specific compound means no quantitative differentiation from any analog can be established. This constitutes a critical evidence gap for any selection decision based on potency or selectivity.
| Evidence Dimension | Biological activity (IC50) against any defined target |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related pyridazine-sulfanyl-propanamides: reported IC50 values in nM to low µM range against kinases, HDACs |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Not applicable |
Why This Matters
Without any quantitative activity data, this compound cannot be prioritized or differentiated from any analog for target-based screening or mechanism-of-action studies.
- [1] Kuujia Product Page. Cas no 1021025-92-2 (N-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide). (Accessed 2026-04-30.) View Source
- [2] Kuujia Product Page. Cas no 1021026-19-6 (N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide). (Accessed 2026-04-30.) View Source
